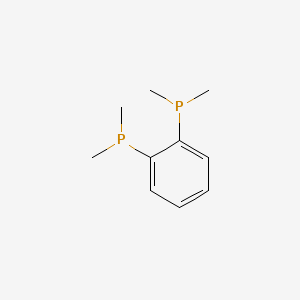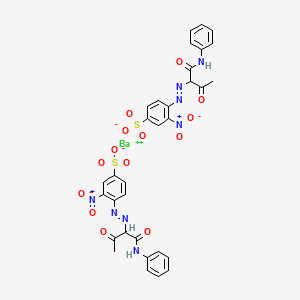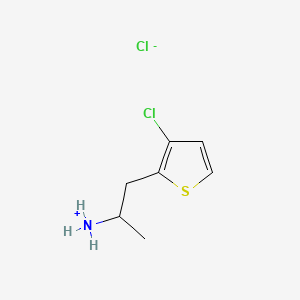
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester linked to a phenyl ring substituted with an ethyl group and a trimethylammonio group, with iodide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with a substituted phenyl compound. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.
科学研究应用
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, N-methyl-, 2-methyl-5-(dimethylamino)phenyl ester
Uniqueness
Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide is unique due to its specific substitution pattern on the phenyl ring and the presence of the trimethylammonio group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
63981-70-4 |
|---|---|
分子式 |
C13H21IN2O2 |
分子量 |
364.22 g/mol |
IUPAC 名称 |
[4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H |
InChI 键 |
ITGQHNORHQPLEC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
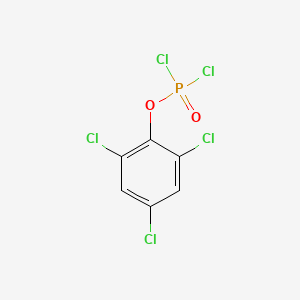
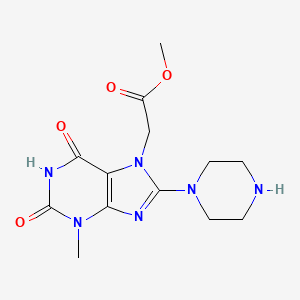
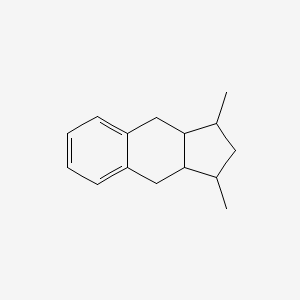
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
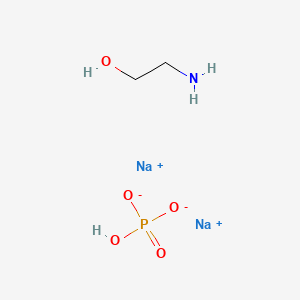
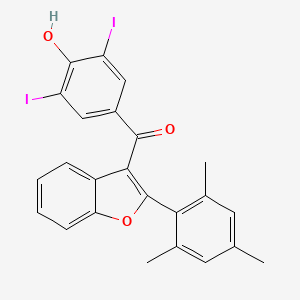
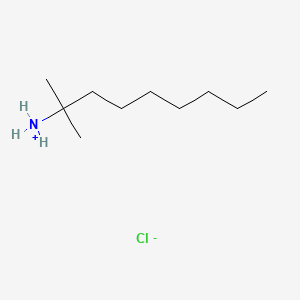
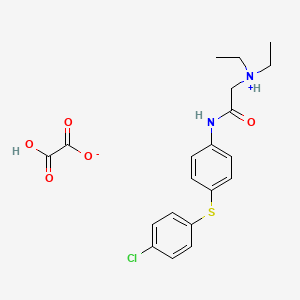
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
